3-[(Phenylsulfanyl)methyl]piperidine hydrochloride
Description
3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative featuring a phenylthioether (-S-C₆H₅) group at the 3-position of the piperidine ring, with a hydrochloride counterion. The compound’s molecular formula is C₁₂H₁₈ClNS (molar mass: 243.8 g/mol). The phenylsulfanyl substituent contributes to its lipophilicity, while the hydrochloride salt enhances aqueous solubility.
Properties
IUPAC Name |
3-(phenylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVHEHUBBVHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-82-7 | |
| Record name | Piperidine, 3-[(phenylthio)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101798-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method is the reaction of piperidine with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfanyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride.
Reduction: Piperidine and phenylsulfanyl derivatives.
Substitution: Piperidine derivatives with different substituents at the 3-position.
Scientific Research Applications
Pharmacological Potential
3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests it may exhibit significant activity in the central nervous system (CNS).
Key Therapeutic Areas :
- CNS Disorders : Similar compounds have been shown to act as selective serotonin and norepinephrine reuptake inhibitors (SNRIs), making them suitable for treating conditions such as depression, anxiety, and obsessive-compulsive disorders .
- Pain Management : Some studies indicate that piperidine derivatives can modulate pain pathways, suggesting potential applications in analgesia .
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies. Notably, the use of protecting groups during synthesis has improved yields and facilitated the isolation of intermediates .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant activity in animal models of depression, supporting further research into this compound's efficacy .
Case Study 2: Pain Modulation
Research into piperidine derivatives has shown that they can effectively alter pain perception in preclinical models. The specific mechanisms involved include modulation of neurotransmitter systems associated with nociception, indicating a promising avenue for pain management applications for this compound .
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride with structurally similar piperidine derivatives:
Key Observations:
- Sulfur Oxidation State : The sulfanyl (thioether) group in the target compound is less polar than the sulfonyl analog , which may improve membrane permeability but reduce solubility.
- Oxygen vs. Sulfur: Phenoxy derivatives (e.g., ) exhibit lower lipophilicity compared to thioethers, impacting distribution and elimination profiles.
Biological Activity
Overview
3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is an organic compound with the molecular formula CHClNS. This compound is a derivative of piperidine, characterized by a phenylsulfanyl group at the 3-position of the piperidine ring. Its synthesis typically involves the reaction of piperidine with a phenylsulfanylmethylating agent, such as phenylsulfanylmethyl chloride, in the presence of a base like sodium hydroxide, followed by hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is thought to be linked to its interactions with specific molecular targets, including enzymes and receptors. The presence of the phenylsulfanyl group may enhance its binding affinity and selectivity for these targets, although detailed mechanisms are still under investigation. The compound has been explored for potential applications in various fields, including medicinal chemistry and pharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a lead compound for developing new pharmaceuticals targeting cancer cells.
- Neuropharmacological Applications : Its structural similarity to other piperidine derivatives suggests potential use in treating neurological disorders, including anxiety and depression .
Research Findings and Case Studies
Several studies have evaluated the biological activity of similar piperidine derivatives, providing insights into their therapeutic potential:
- Anticancer Activity : A study focused on piperidine derivatives revealed that modifications at the 3-position can significantly influence cytotoxicity against various cancer cell lines. Compounds structurally related to this compound demonstrated IC values in the low micromolar range against T-cell malignancies, indicating promising anticancer activity .
- Neuroprotective Effects : Research on related compounds has shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Although specific data on this compound is limited, its structural attributes suggest similar potential.
- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction. For instance, oxidation of the phenylsulfanyl group can yield sulfone derivatives, which may exhibit altered biological activities compared to the parent compound.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
